Cas no 1193162-25-2 (Methyl 4-bromo-5-fluoro-2-hydroxybenzoate)

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
- BenzoicAcid,4-Bromo-5-Fluoro-2-Hydroxy,MethylEster
- Methyl4-bromo-5-fluoro-2-hydroxybenzoate
- 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester
- WCXWROSPLXHQFI-UHFFFAOYSA-N
- DT1106
- 3308AA
- PC53322
- CM12502
- FCH2329305
- AK110351
- AX8227813
- Benzoic acid, 4-bromo-5-fluoro-2-hydroxy-, methyl ester
- SCHEMBL1044548
- 1193162-25-2
- SB31631
- DTXSID70735973
- AS-33115
- Methyl 4-broMo-5-fluoro-2-hydroxy-benzoate
- MFCD23701539
- DB-360967
- SY045340
- CS-0061825
- AKOS016008825
-
- MDL: MFCD23701539
- インチ: 1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3
- InChIKey: WCXWROSPLXHQFI-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C(C(=O)OC([H])([H])[H])C(=C1[H])O[H])F
計算された属性
- せいみつぶんしりょう: 247.94843g/mol
- どういたいしつりょう: 247.94843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.703±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.5 g/l)(25ºC)、
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53185-100mg |
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 95% | 100mg |
¥74.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132465-250mg |
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 98% | 250mg |
¥145.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132465-100mg |
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 98% | 100mg |
¥89.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1209988-5G |
methyl 4-bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 97% | 5g |
$140 | 2024-07-21 | |
abcr | AB452649-5 g |
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, 95%; . |
1193162-25-2 | 95% | 5g |
€496.00 | 2023-04-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GQ659-50mg |
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 95+% | 50mg |
102.0CNY | 2021-07-18 | |
Cooke Chemical | BD4591441-250mg |
Methyl4-bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 95% | 250mg |
RMB 203.20 | 2025-02-21 | |
Cooke Chemical | BD4591441-1g |
Methyl4-bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 95% | 1g |
RMB 502.40 | 2025-02-21 | |
TRC | M296593-100mg |
Methyl 4-Bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
ChemScence | CS-0061825-10g |
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate |
1193162-25-2 | 99.72% | 10g |
$474.0 | 2022-04-28 |
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
Methyl 4-bromo-5-fluoro-2-hydroxybenzoateに関する追加情報
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS No. 1193162-25-2): An Overview
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS No. 1193162-25-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromine, fluorine, and hydroxyl functionalities, which confer it with distinct chemical properties and reactivity profiles.
The molecular formula of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate is C9H7BrFO3, and its molecular weight is approximately 247.05 g/mol. The presence of the bromine and fluorine atoms in the aromatic ring imparts significant electronic effects, making it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group further enhances its reactivity, allowing for a wide range of chemical transformations.
In the context of medicinal chemistry, Methyl 4-bromo-5-fluoro-2-hydroxybenzoate has been explored as a potential lead compound for the development of novel pharmaceuticals. Recent studies have highlighted its role in the synthesis of bioactive molecules with diverse therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The bromine and fluorine substituents play crucial roles in modulating the biological activity, making it an attractive scaffold for drug design.
The synthetic accessibility of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate has also been extensively studied. A notable synthetic route involves the bromination and fluorination of 2-hydroxybenzoic acid followed by esterification with methanol. This multi-step process allows for precise control over the functional groups, ensuring high purity and yield. Researchers at the University of California, Los Angeles (UCLA) have reported an optimized protocol that significantly improves the efficiency and scalability of this synthesis, making it more viable for industrial applications.
Beyond medicinal chemistry, Methyl 4-bromo-5-fluoro-2-hydroxybenzoate has found applications in materials science. Its unique electronic properties make it a promising candidate for the development of advanced functional materials. For example, a study published in the Journal of Materials Chemistry C (2023) explored its use as a building block for organic semiconductors. The compound's ability to form stable π-conjugated systems through intermolecular interactions enhances its performance in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The environmental impact of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate is another important consideration. Recent research has focused on developing greener synthetic methods to reduce the environmental footprint associated with its production. A study conducted by researchers at the University of Cambridge (2023) demonstrated that using catalytic systems based on earth-abundant metals can significantly reduce waste generation and energy consumption during synthesis. This approach aligns with the principles of green chemistry and sustainable manufacturing practices.
In conclusion, Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS No. 1193162-25-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and beyond. Its unique chemical structure and reactivity profile make it an invaluable intermediate in the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific endeavors.
1193162-25-2 (Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) 関連製品
- 2097919-96-3(N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 946249-24-7(N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide)
- 1187055-81-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)
- 857493-98-2(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-3-(propan-2-yloxy)propylacetamide)
- 21945-82-4((2-Isopropylphenyl)(phenyl)methanol)
- 2549052-70-0(5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine)
- 2228492-77-9(5-(3-ethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 5438-50-6(4-cyano-2-ethoxyphenyl acetate)
- 251322-42-6(1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole)
- 1820580-27-5(Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-)
